molecular formula C10H14N2O2 B1429205 Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 1242850-22-1

Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate

Cat. No. B1429205
CAS RN: 1242850-22-1
M. Wt: 194.23 g/mol
InChI Key: YFTXPFMYPSQOBD-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Scientific Research Applications

Synthesis and Reactivity

  • Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate is a crucial starting material for synthesizing novel analogues of natural alkaloid peramine. This heterocyclic compound demonstrates significant potential in chemical reactivity towards electrophilic reagents, showcasing its versatility in organic synthesis (Voievudskyi et al., 2016).

Antiarrhythmic Activity

  • Certain derivatives of Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, specifically 2-(2'-hydroxy-2'-substituted) ethyl derivatives, have been studied for their antiarrhythmic activity. These compounds are characterized by high antiarrhythmic activity and low toxicity, indicating potential medicinal applications (Filippova et al., 2003).

Heterocyclic Synthesis

  • The compound has been utilized in the synthesis of alkyl 7-hydroxy-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate derivatives, highlighting its role in producing complex heterocyclic structures. This method is noted for its ease of handling, purification, and good yields, making it a valuable tool in organic chemistry (Alizadeh et al., 2014).

Asymmetric Synthesis

  • The compound is instrumental in the asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. These reactions yield chiral compounds, which are important for their medicinal efficacy, demonstrating the compound's role in the synthesis of bioactive molecules (Gualandi et al., 2011).

Future Directions

Pyrrolopyrazine derivatives, including Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-8-4-3-6-12(8)7-5-11-9/h3-4,6,9,11H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTXPFMYPSQOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=CC=CN2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate
Reactant of Route 2
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate
Reactant of Route 3
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate
Reactant of Route 4
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate
Reactant of Route 5
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate
Reactant of Route 6
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate

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